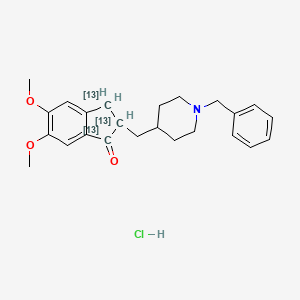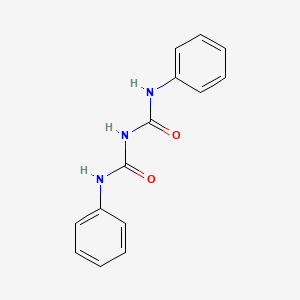
N,N'-Diphenyldicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenyldicarbonimidic diamide: is an organic compound characterized by the presence of two phenyl groups attached to a central carbon-nitrogen framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyldicarbonimidic diamide typically involves the reaction of aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyldicarbonimidic diamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Diphenyldicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanates, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Diphenyldicarbonimidic diamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, N,N’-Diphenyldicarbonimidic diamide is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which N,N’-Diphenyldicarbonimidic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and conditions.
Comparaison Avec Des Composés Similaires
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Dimethylimidodicarbonimidic diamide: Used in the synthesis of metformin hydrochloride.
Anthranilic diamides: Known for their insecticidal properties.
Uniqueness: N,N’-Diphenyldicarbonimidic diamide stands out due to its unique phenyl-substituted structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
28584-90-9 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-phenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C14H13N3O2/c18-13(15-11-7-3-1-4-8-11)17-14(19)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18,19) |
Clé InChI |
QCEAZVJAZBUHIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


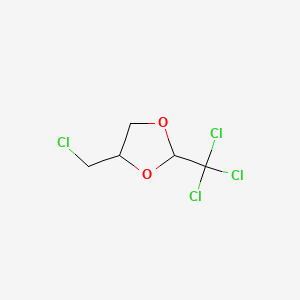
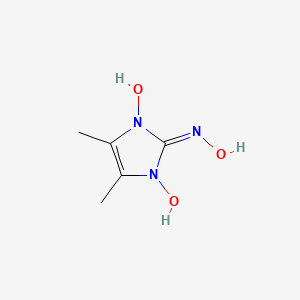
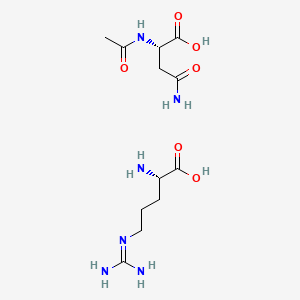
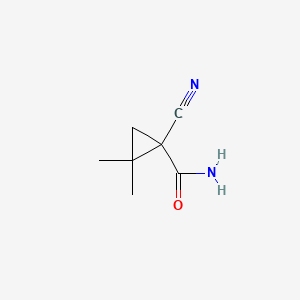
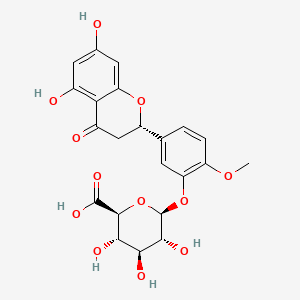
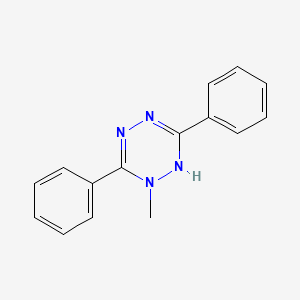
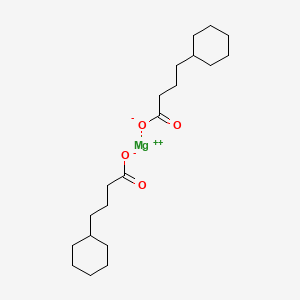
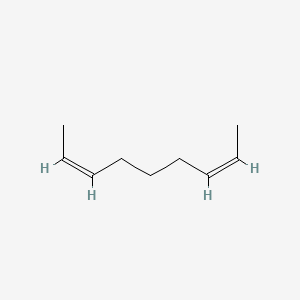
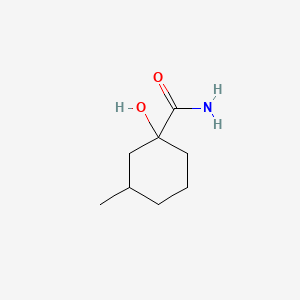
![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
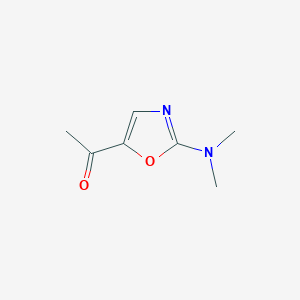
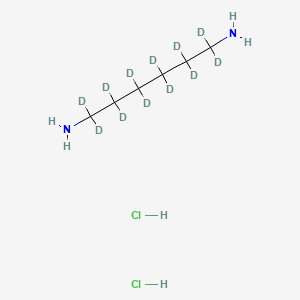
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)
